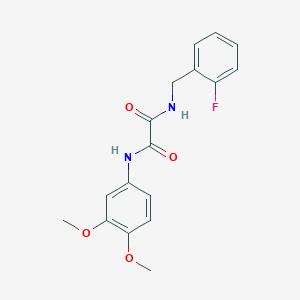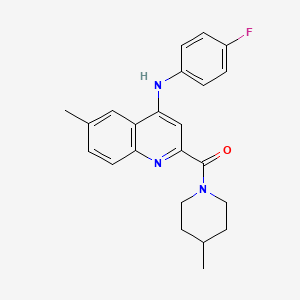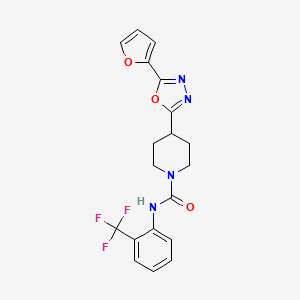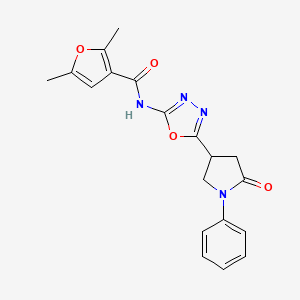![molecular formula C21H37BO B2897265 methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane CAS No. 99438-28-5](/img/structure/B2897265.png)
methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound is an organoborane compound, which is prepared from excess α-pinene, borane dimethylsulfide, and methanol via the formation of an intermediate diisocampheylborane .Chemical Reactions Analysis
This compound can be used as a reagent for the construction of C-C bonds in asymmetric synthesis . It can also be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 351.5±25.0 °C . The molecular weight is 286.3 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Organoboranes play a pivotal role in catalysis, particularly in asymmetric hydrogenation and hydroboration reactions. For example, enantiomerically pure organoborane compounds are used to synthesize diphosphines, which, when coupled with rhodium, exhibit excellent enantioselectivity in the hydrogenation of olefins and ketones (Maienza et al., 1999). These processes are fundamental for creating chiral molecules, which are important in the development of pharmaceuticals and fine chemicals.
Polymer Science
The field of polymer science benefits significantly from the unique properties of organoboranes. Amine bis(phenolate) dibenzyl titanium complexes with organoborane side arms enable living polymerization and block copolymerization of alpha-olefins, resulting in high molecular weight polymers and copolymers with precise structural control (Tshuva et al., 2001). This technology opens up new possibilities for designing materials with specific mechanical, thermal, and chemical resistance properties.
Novel Chemical Structures and Reactions
Research on organoboranes has led to the discovery of novel chemical structures and reactions. For instance, the synthesis of benzene- and pyridinediboronic acids through reactions involving organotin compounds and borane showcases the versatility of organoboranes in creating complex boron-containing molecules (Mandolesi et al., 2002). Such compounds are valuable in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.
Advanced Materials
Organoboranes are integral to the development of advanced materials. For example, planar, three-coordinate boron monohydrides ligated by specific ligands exhibit interesting electronic properties due to significant π donation from nitrogen to boron, suggesting potential applications in materials science, including optoelectronics and catalysis (Song et al., 2012).
Environmental Chemistry
Organoboranes also find applications in environmental chemistry, as demonstrated by studies on stoichiometric CO2 reductions using frustrated Lewis pairs involving organoboranes, which provide insights into potential strategies for CO2 capture and conversion (Sgro et al., 2012). This research is crucial for developing sustainable approaches to mitigate climate change impacts.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane involves the reaction of 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanone with boron trifluoride etherate followed by methanolysis of the resulting boron complex.", "Starting Materials": [ "2,6,6-trimethyl-3-bicyclo[3.1.1]heptanone", "boron trifluoride etherate", "methanol" ], "Reaction": [ "Step 1: Dissolve 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanone in anhydrous ether.", "Step 2: Add boron trifluoride etherate dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Add methanol to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with cold methanol.", "Step 6: Dry the product under vacuum to obtain Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane as a white solid." ] } | |
CAS-Nummer |
99438-28-5 |
Molekularformel |
C21H37BO |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12?,13?,14-,15+,16-,17-,18?,19?/m1/s1 |
InChI-Schlüssel |
IAQXEQYLQNNXJC-BMJVACASSA-N |
Isomerische SMILES |
B(C1C[C@H]2C[C@H](C1C)C2(C)C)(C3C[C@@H]4C[C@H](C3C)C4(C)C)OC |
SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
Kanonische SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Q & A
Q1: What makes (+)-B-Methoxydiisopinocampheylborane particularly useful in organic synthesis?
A1: (+)-B-Methoxydiisopinocampheylborane (Ipc2BOMe) has gained significant attention as a chiral auxiliary due to its ability to induce high enantioselectivity in various C-C bond-forming reactions. [] Derived from the naturally occurring and inexpensive chiral source, α-pinene, Ipc2BOMe offers a practical approach to access enantioenriched compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. [, ]
Q2: Can you provide an example of how (+)-B-Methoxydiisopinocampheylborane is used to control stereochemistry in a reaction?
A2: One notable application is in the asymmetric allylmetallation of aldehydes. [] The (+)-B-allyldiisopinocampheylborane reagent, readily prepared from Ipc2BOMe, exhibits exceptional selectivity in adding an allyl group to aldehydes. This reaction provides a route to enantioenriched homoallylic alcohols, valuable intermediates in complex molecule synthesis. [] The chiral diisopinocampheylborane moiety effectively controls the facial approach of the aldehyde, leading to the preferential formation of one enantiomer over the other.
Q3: Are there established methods for preparing (+)-B-Methoxydiisopinocampheylborane?
A3: Yes, efficient methods have been developed to synthesize Ipc2BOMe. One common approach involves reacting (+)-α-pinene with borane tetrahydrofuran, followed by treatment with methanol. [] This procedure affords Ipc2BOMe in high purity and yield, making it readily accessible for research and industrial applications.
Q4: Beyond asymmetric allylmetallation, are there other reactions where (+)-B-Methoxydiisopinocampheylborane has proven beneficial?
A4: While best known for its role in allylmetallation chemistry, research suggests Ipc2BOMe could be a versatile chiral auxiliary for other asymmetric transformations. Further investigations exploring its potential in different reactions are ongoing. []
Q5: What are the limitations of using (+)-B-Methoxydiisopinocampheylborane as a chiral auxiliary?
A5: One limitation is the need for stoichiometric amounts of the chiral auxiliary, which can sometimes be a drawback in terms of atom economy. Additionally, the applicability of Ipc2BOMe might be limited to specific reaction types, and its compatibility with various functional groups requires careful consideration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate](/img/structure/B2897185.png)
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)

methanone](/img/structure/B2897195.png)
![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)